molecular formula C13H11BBrFO3 B1437027 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid CAS No. 957035-10-8

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid

Cat. No. B1437027
M. Wt: 324.94 g/mol
InChI Key: JAERYDUIJCJVFJ-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)phenylboronic acid” is a boronic acid derivative with the linear formula C6H5CH2OC6H4B(OH)2 . It is used as a reactant in various chemical reactions, including Suzuki-Miyaura coupling and the preparation of palladium-based fluoride-derived electrophilic fluorination reagents .


Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid” are not available, boronic acids are typically synthesized through the reaction of organometallic compounds (such as Grignard or organolithium reagents) with borate esters .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-(Benzyloxy)phenylboronic acid”, consists of a benzene ring attached to a boronic acid group (B(OH)2) and a benzyloxy group (C6H5CH2O) .


Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-(Benzyloxy)phenylboronic acid”, include a melting point of 125-130 °C, a molecular weight of 228.05 g/mol, and a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid and its derivatives have been extensively studied for their antiproliferative and proapoptotic properties, especially in cancer research. For instance, phenylboronic acid and benzoxaborole derivatives have demonstrated significant antiproliferative activity against diverse cancer cell lines. Specifically, certain derivatives exhibited strong cell cycle arrest induction in G2/M phases, associated with caspase-3 activation, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Catalysis and Chemical Synthesis

The compound plays a crucial role in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules. Research indicates that supported Pd nanoparticles catalyze Suzuki-Miyaura C-C coupling reactions efficiently, using phenylboronic acids to prepare fluorinated biphenyl derivatives. This process highlights the compound's relevance in synthesizing materials and compounds with pharmaceutical, material science, and electronic applications (Sadeghi Erami et al., 2017).

Safety And Hazards

Safety data for a similar compound, “3-(Benzyloxy)phenylboronic acid”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The use of boronic acids in chemical synthesis, particularly in cross-coupling reactions, continues to be an active area of research. Future directions may include the development of new synthetic methods and applications in the synthesis of complex organic molecules .

properties

IUPAC Name

(6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAERYDUIJCJVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659376
Record name [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid

CAS RN

957035-10-8
Record name [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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